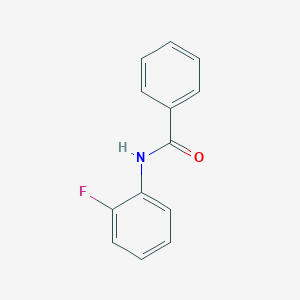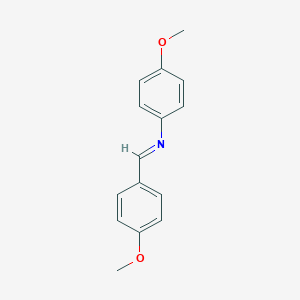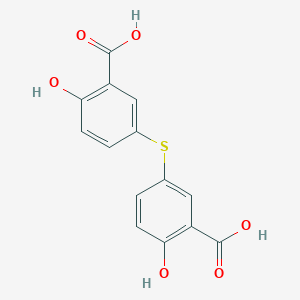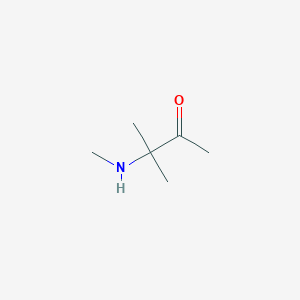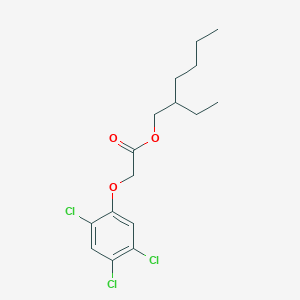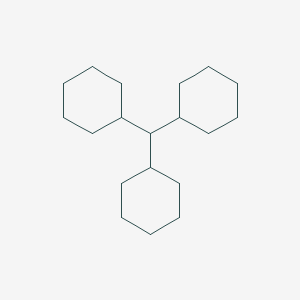
Tricyclohexylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexylmethane (TCM) is an organic compound that belongs to the family of cycloalkanes. It is a colorless, odorless, and waxy solid that is used in various fields, including the chemical industry, pharmaceuticals, and material science. TCM has been studied extensively due to its unique chemical structure and potential applications.
Wirkmechanismus
The mechanism of action of Tricyclohexylmethane is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. Tricyclohexylmethane has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Tricyclohexylmethane has also been shown to interact with DNA, leading to changes in gene expression. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane.
Wissenschaftliche Forschungsanwendungen
Tricyclohexylmethane has been used in various scientific research applications, including as a solvent, a reagent, and a stabilizer. It has been studied as a potential precursor for the synthesis of various organic compounds, including pharmaceuticals and polymers. Tricyclohexylmethane has also been used as a stabilizer for polymers, such as polyethylene and polypropylene, due to its ability to prevent oxidation and degradation. Additionally, Tricyclohexylmethane has been used as a solvent for various organic compounds, including steroids and terpenes.
Biochemische Und Physiologische Effekte
Tricyclohexylmethane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Tricyclohexylmethane has also been shown to have neuroprotective effects, including the ability to improve cognitive function and memory. Additionally, Tricyclohexylmethane has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Tricyclohexylmethane has several advantages for lab experiments, including its stability, low toxicity, and ability to dissolve a wide range of organic compounds. However, Tricyclohexylmethane has several limitations, including its low solubility in water and its potential to form complexes with other molecules, which can complicate analysis. Additionally, the synthesis of Tricyclohexylmethane is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Tricyclohexylmethane. One area of focus is the development of new synthesis methods that can increase the yield and purity of Tricyclohexylmethane. Another area of focus is the study of the mechanism of action of Tricyclohexylmethane, including its interactions with biological molecules. Additionally, Tricyclohexylmethane has potential applications in the development of new drugs and materials, including polymers and coatings. Further research is needed to fully understand the potential of Tricyclohexylmethane in these areas.
Conclusion
In conclusion, Tricyclohexylmethane is a unique organic compound that has potential applications in various fields, including the chemical industry, pharmaceuticals, and material science. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes. Tricyclohexylmethane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane and its potential applications in the development of new drugs and materials.
Synthesemethoden
The synthesis of Tricyclohexylmethane is a complex process that involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isomers, which can be separated using various methods, including distillation and chromatography. The yield of Tricyclohexylmethane is typically low, and the process requires careful control of reaction conditions. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes.
Eigenschaften
CAS-Nummer |
1610-24-8 |
|---|---|
Produktname |
Tricyclohexylmethane |
Molekularformel |
C19H34 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
dicyclohexylmethylcyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |
InChI-Schlüssel |
SQDGPLNZHYWEOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
Siedepunkt |
325.5 °C |
melting_point |
48.0 °C |
Andere CAS-Nummern |
1610-24-8 |
Synonyme |
Tricyclohexylmethane. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



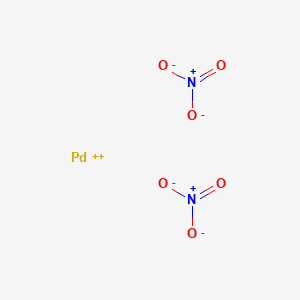
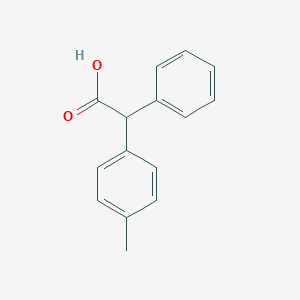
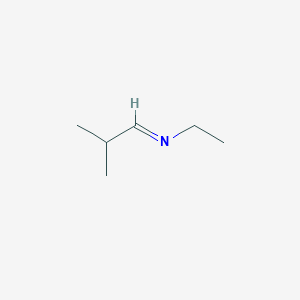
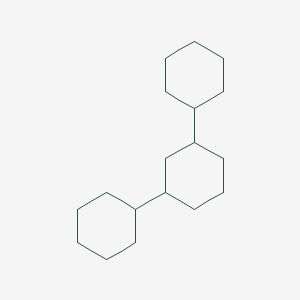
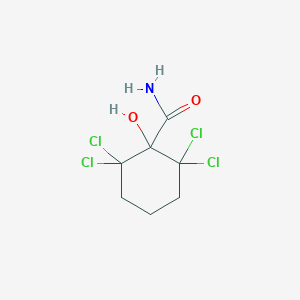
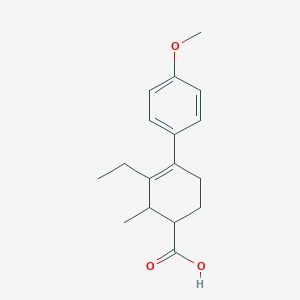
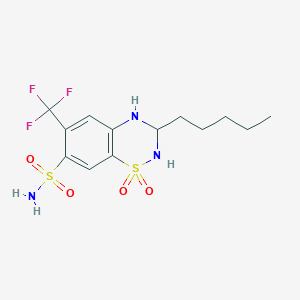
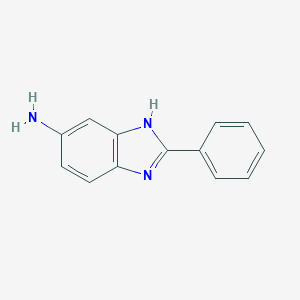
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
